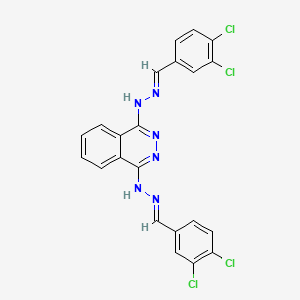
1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine is a chemical compound with the molecular formula C22H14Cl4N6 It is known for its unique structure, which includes two dichlorobenzylidene groups attached to a phthalazine core via hydrazinyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 1,4-dihydrazinylphthalazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of phthalazine oxides and dichlorobenzoic acids.
Reduction: Formation of hydrazine derivatives and reduced phthalazine compounds.
Substitution: Formation of substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine involves its interaction with biological macromolecules, such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of essential biological processes. For example, its interaction with DNA can result in the disruption of DNA replication and transcription, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine: Similar structure but with different chlorine substitution pattern.
1,4-Bis(2-(3,4-dimethoxybenzylidene)hydrazinyl)phthalazine: Similar structure with methoxy groups instead of chlorine atoms.
1,4-Bis(2-(3,4-difluorobenzylidene)hydrazinyl)phthalazine: Similar structure with fluorine atoms instead of chlorine.
Uniqueness
1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine is unique due to its specific dichlorobenzylidene substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
27702-23-4 |
|---|---|
Molecular Formula |
C22H14Cl4N6 |
Molecular Weight |
504.2 g/mol |
IUPAC Name |
1-N,4-N-bis[(E)-(3,4-dichlorophenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C22H14Cl4N6/c23-17-7-5-13(9-19(17)25)11-27-29-21-15-3-1-2-4-16(15)22(32-31-21)30-28-12-14-6-8-18(24)20(26)10-14/h1-12H,(H,29,31)(H,30,32)/b27-11+,28-12+ |
InChI Key |
JZYFUTGBDSVVPY-NXMZODBASA-N |
Isomeric SMILES |
C1=CC=C2C(=NN=C(C2=C1)N/N=C/C3=CC(=C(C=C3)Cl)Cl)N/N=C/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN=CC3=CC(=C(C=C3)Cl)Cl)NN=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)


![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
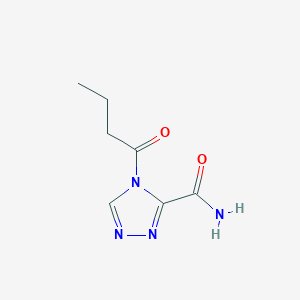
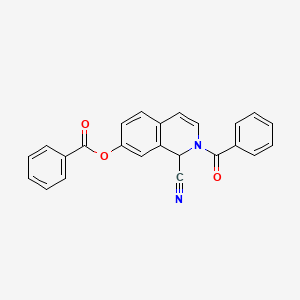
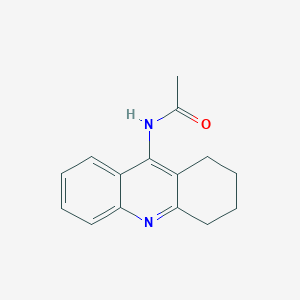
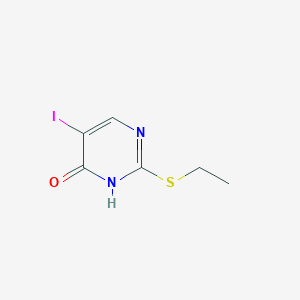

![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
![(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12917878.png)
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
